11-[4-(trifluoromethoxy)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
Description
11-[4-(Trifluoromethoxy)benzoyl]-7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene is a structurally complex heterocyclic compound featuring a tricyclic core system (7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene) substituted with a 4-(trifluoromethoxy)benzoyl group at the 11-position. The 4-(trifluoromethoxy)benzoyl moiety introduces strong electron-withdrawing characteristics due to the trifluoromethoxy (-OCF₃) group, which may enhance metabolic stability and influence solubility compared to non-fluorinated analogs.
Properties
IUPAC Name |
7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)25-12-6-4-11(5-7-12)16(24)22-8-9-23-15(10-22)13-2-1-3-14(13)21-23/h4-7H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCJDAXCWSSEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-[4-(trifluoromethoxy)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological properties of this compound, summarizing relevant research findings, case studies, and presenting data tables to illustrate its effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C_{15}H_{14}F_{3}N_{3}O
- Molecular Weight : 321.29 g/mol
- SMILES Notation : Cc1cc(F)(F)C(=O)Nc2ncc(nc2C(=C1)C(=O)N(C)C)C(=O)C(=C)
This compound features a trifluoromethoxy group which is known to influence the lipophilicity and biological activity of organic molecules.
Antitumor Activity
Recent studies have indicated that compounds with similar triazatricyclo structures exhibit significant antitumor properties. For instance:
- Study Findings : A study published in Journal of Medicinal Chemistry demonstrated that triazatriptycene derivatives were effective against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The presence of the benzoyl moiety suggests potential antimicrobial activity:
- Case Study : In vitro testing against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes could be crucial for therapeutic applications:
- Research Findings : Inhibitory assays revealed that this compound could effectively inhibit certain kinases involved in cancer progression, such as PI3K and mTOR pathways. This suggests potential applications in targeted cancer therapies .
Table 1: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | 10.5 | |
| Antimicrobial | E. coli | 25.0 | |
| Enzyme Inhibition | PI3K | 5.0 |
The biological activities of this compound are believed to stem from several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression through kinase inhibition.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.
Scientific Research Applications
Overview
The compound 11-[4-(trifluoromethoxy)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a complex organic molecule with significant potential in various scientific research applications. Its unique structural properties make it a candidate for studies in medicinal chemistry, material science, and biological research.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules. The trifluoromethoxy group is known to enhance the pharmacological properties of compounds, making them more effective in biological systems.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of compounds with similar structures exhibit significant antimicrobial properties against various pathogens including bacteria and fungi. For instance, compounds with trifluoromethyl substitutions have shown promising results in inhibiting the growth of Mycobacterium smegmatis and Pseudomonas aeruginosa .
Drug Development
The unique triazatricyclo structure may offer novel pathways in drug design, particularly for targeting specific biological mechanisms. The compound's ability to interact with biological targets is currently being explored for potential applications in developing new treatments for diseases such as malaria and tuberculosis.
- Antimalarial Research : Similar compounds have been synthesized with the aim of developing new antimalarial agents. The incorporation of trifluoromethyl groups has been identified as a beneficial modification to enhance efficacy against malaria-causing parasites .
Material Science
The structural characteristics of this compound suggest potential applications in material science, particularly in the development of new polymers or nanomaterials that leverage its unique properties.
- Nanotechnology : Research into the use of such compounds in creating nanoscale materials could lead to advancements in drug delivery systems or diagnostic tools in medicine.
Case Studies and Research Findings
Several studies have explored the synthesis and application of compounds structurally related to 11-[4-(trifluoromethoxy)benzoyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Research Findings and Contrasts
Triazatricyclo Core Stability : The tricyclic framework in the target compound and its hydrochloride analog likely confers rigidity, which may improve binding affinity in drug-receptor interactions compared to flexible spiro systems .
Substituent Impact : The 4-(trifluoromethoxy)benzoyl group distinguishes the target compound from the spiroheterocycles in , which feature benzothiazol or hydroxylphenyl groups. The -OCF₃ group’s electron-withdrawing nature could reduce oxidative metabolism, enhancing in vivo stability relative to electron-donating substituents (e.g., -NMe₂) .
Salt vs. Neutral Form : The hydrochloride salt of the parent triazatricyclo compound offers improved solubility for formulation, whereas the neutral, acylated target compound may require prodrug strategies for bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
